N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(1H-tetraazol-1-yl)butanamide
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Overview
Description
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE is a complex organic compound that features a benzimidazole ring, a phenylethyl group, and a tetraazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole ring, followed by the introduction of the phenylethyl group. The final step involves the formation of the tetraazole ring and its attachment to the butanamide backbone. Common reagents used in these reactions include strong acids and bases, organic solvents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Medicine: The compound could be investigated for its pharmacological properties, including its potential as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can engage in hydrogen bonding and π-π interactions, while the tetraazole moiety may participate in coordination with metal ions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE: shares structural similarities with other benzimidazole derivatives and tetraazole-containing compounds.
Benzimidazole derivatives: These compounds are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties.
Tetraazole-containing compounds: These are often used in medicinal chemistry for their ability to mimic carboxylic acids and their stability under physiological conditions.
Uniqueness
The uniqueness of N-[(1S)-1-(1H-1,3-BENZIMIDAZOL-2-YL)-2-PHENYLETHYL]-4-(1H-1,2,3,4-TETRAAZOL-1-YL)BUTANAMIDE lies in its combination of the benzimidazole and tetraazole moieties, which may confer unique biological activities and chemical properties not found in other compounds.
Properties
Molecular Formula |
C20H21N7O |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
N-[(1S)-1-(1H-benzimidazol-2-yl)-2-phenylethyl]-4-(tetrazol-1-yl)butanamide |
InChI |
InChI=1S/C20H21N7O/c28-19(11-6-12-27-14-21-25-26-27)22-18(13-15-7-2-1-3-8-15)20-23-16-9-4-5-10-17(16)24-20/h1-5,7-10,14,18H,6,11-13H2,(H,22,28)(H,23,24)/t18-/m0/s1 |
InChI Key |
JCLCBTTUPLVQEM-SFHVURJKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NN=N4 |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3N2)NC(=O)CCCN4C=NN=N4 |
Origin of Product |
United States |
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